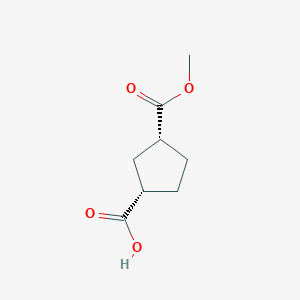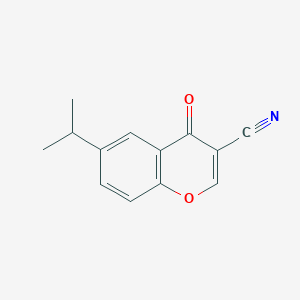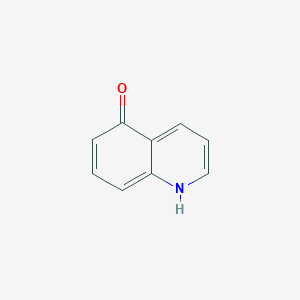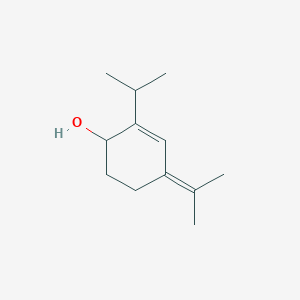![molecular formula C18H18N2O4S2 B119917 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 314042-01-8](/img/structure/B119917.png)
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Overview
Description
The compound “2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid” is a small chemical molecule that has been reported as an inhibitor of nucleotide binding by Ras-related GTPases . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O4S2 . The structure includes a thienopyran ring, which is a six-membered heterocyclic ring containing a sulfur atom . The compound also contains a benzoylthioureido group and a carboxylic acid group .
Scientific Research Applications
GTPase Activity Inhibition
CID-1067700 is known to be a pan-GTPase inhibitor , particularly effective against the Ras-related protein Rab7 . It competitively inhibits Rab7 with a high affinity, which is crucial because Rab7 plays a significant role in the endocytic pathway governing cellular processes . This inhibition can be valuable in studying the molecular mechanisms of membrane trafficking and the control of cell proliferation.
Cancer Research
In the context of cancer, CID-1067700’s ability to inhibit GTPase activity has implications for understanding the alteration of small GTPase functions, a hallmark of genetic and sporadic human diseases . By targeting Rab7, researchers can explore new avenues for cancer therapy, particularly in cancers where Rab7 is implicated.
Membrane Biology
CID-1067700 serves as a tool for membrane biology research due to its role as a Ras Superfamily GTPases GTP/GDP Binding Antagonist . It controls the biological activity of Rab7, which is involved in membrane applications such as vesicle trafficking, autophagy, and organelle biogenesis .
Neurological Studies
Research has indicated that CID-1067700 can reduce astrogliosis and glial scar formation, which are critical factors in the recovery from neurological damage, such as that caused by ischemic stroke . This compound’s effects on brain functional recovery post-stroke make it a valuable agent for neurological research and potential therapeutic applications.
Metabolic Disorder Treatment
CID-1067700 has shown promise in ameliorating metabolic disorders in high-fat diet-fed mice . It acts by inhibiting the SREBP-1c pathway, effectively reducing hepatic lipid accumulation and improving glucose tolerance. This suggests potential applications in treating conditions like obesity and diabetes.
Pharmaceutical Development
The compound’s inhibitory effects on GTPase activity and its role in lipid metabolism regulation highlight its potential as a lead compound for the development of new pharmaceuticals . Its high specificity and efficacy could be leveraged to create drugs targeting metabolic disorders and certain types of cancer.
Mechanism of Action
Target of Action
The primary target of CID-1067700 is the Ras-related protein Rab7 . Rab7 is an endosome-localized small GTPase that plays a crucial role in the late endocytic pathway . It is involved in the transport of products from early to late endosomes and lysosomes .
Mode of Action
CID-1067700 acts as a competitive inhibitor of Rab7 . It binds to the nucleotide binding site of Rab7, thereby inhibiting its activity . This competitive inhibition is significant for both BODIPY-GTP and BODIPY-GDP binding .
Biochemical Pathways
The inhibition of Rab7 by CID-1067700 affects the endocytic pathway . Specifically, it downregulates the protein levels of Lamp1 and active cathepsin B in astrocytes after injury . It also inhibits the co-localization of cathepsin B and Rab7, and Lamp1 and Rab7 .
Pharmacokinetics
It is known that the compound can be administered viaintraperitoneal injection , suggesting that it is likely to have good bioavailability
Result of Action
CID-1067700 has been shown to have significant effects in models of ischemic stroke . It attenuates brain atrophy, improves neurologic deficits, and inhibits reactive astrogliosis in rat ischemic stroke . It also reduces class switch DNA recombination (CSR) in B cells and survival of plasma cells .
Action Environment
The action of CID-1067700 can be influenced by environmental factors such as oxygen and glucose deprivation . In a model of ischemic stroke, the compound was shown to protect astrocytes against injury induced by oxygen and glucose deprivation and reoxygenation .
properties
IUPAC Name |
2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWBWHRHAQVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360013 | |
| Record name | CID-1067700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
CAS RN |
314042-01-8 | |
| Record name | CID-1067700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




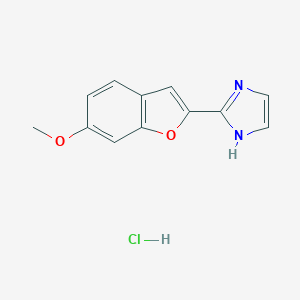




![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
